
N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’re interested in is a complex organic molecule containing several functional groups, including an amide, a thiadiazole ring, and a furan ring. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups like the amide would likely make this compound soluble in polar solvents .Applications De Recherche Scientifique
Synthesis Techniques and Reactivity
The synthesis of compounds related to N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide involves complex chemical reactions, illustrating the compound's utility in exploring heterocyclic chemistries. For instance, the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 in toluene, and subsequent oxidation, has been employed to create furan-based compounds with potential for further functionalization and study in various chemical contexts (Aleksandrov & El’chaninov, 2017).
Biological Activity
The biological activity of compounds structurally similar to this compound has been a significant focus of research. Studies have highlighted their potential antimicrobial and anticancer properties, suggesting their importance in developing new therapeutic agents. For example, some compounds have exhibited significant antimicrobial activity against various microorganisms, indicating their potential utility in antimicrobial therapy (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013). Additionally, certain derivatives have shown high cytotoxicity against the MCF-7 cell line, pointing to their potential use in cancer treatment (Zaki, Al-Gendey, & Abdelhamid, 2018).
Molecular Characterization and Analysis
The detailed molecular and electronic structure analysis of related compounds provides insight into their chemical behavior and potential applications. Techniques such as IR, NMR, XRD, and DFT modeling have been employed to characterize these compounds, enhancing our understanding of their molecular properties and interactions. This analytical approach supports the exploration of these compounds' applications in pharmaceuticals and materials science (Cakmak, Koşar Kırca, Veyisoğlu, Yakan, Ersanli, & Kütük, 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S2/c1-10-4-6-11(7-5-10)17-13(21)9-24-16-20-19-15(25-16)18-14(22)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUKTKVHKNSNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

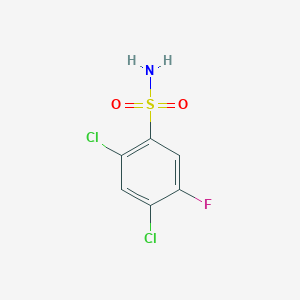
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
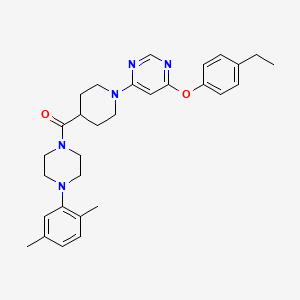
![Methyl 4-(7-fluoro-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2929777.png)

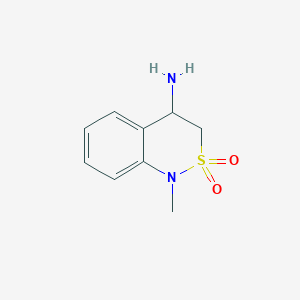
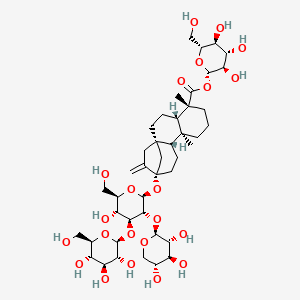
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
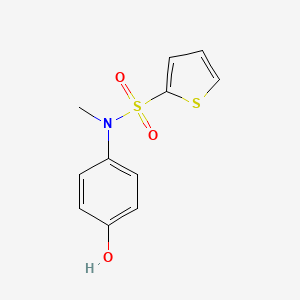
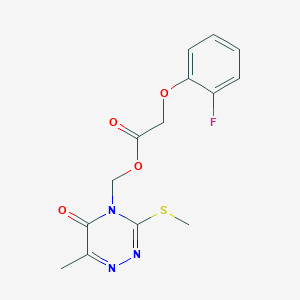
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-phenoxypropanamide](/img/structure/B2929789.png)
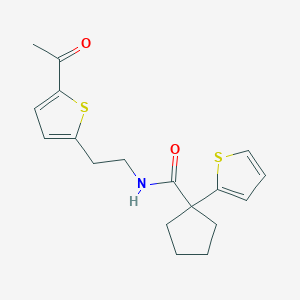
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
